3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
“3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid” is a chemical compound with the empirical formula C7H7F3N2O2 . The CAS Number for this compound is 113100-55-3 .
Molecular Structure Analysis
The molecular weight of “3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid” is 208.14 . The SMILES string for this compound is CC1=NN(C=C1C(O)=O)CC(F)(F)F
.
Scientific Research Applications
I have conducted a search to gather information on the scientific research applications of “3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid”. Here is a comprehensive analysis focusing on six unique applications:
Medicine: Antimicrobial Agents
Pyrazole derivatives have been studied for their antimicrobial properties. Compounds with a pyrazole ring have shown activity against various microbial strains, including Candida albicans and Staphylococcus aureus .
Medicine: Anti-inflammatory and Analgesic Agents
The pyrazole ring is a common feature in drugs used for their anti-inflammatory and analgesic effects. These compounds can also be utilized for cancer treatment and obesity management .
Agriculture: Herbicidal Activity
Substituted pyrazole compounds have been shown to possess significant herbicidal activities, indicating potential use in agricultural weed management .
Material Science: Functional Coatings
Carboxylic acids, including pyrazole-derived carboxylic acids, can be used in the synthesis of functional coatings with tunable wettability and improved adhesion properties .
Organic Synthesis: Small Molecule Production
Carboxylic acids are key components in the synthesis of small molecules, which are fundamental in various chemical processes and product formulations .
Nanotechnology: Surface Modification
Pyrazole-derived carboxylic acids can be involved in modifying the surface of nanostructures such as carbon nanotubes and graphene, enhancing their properties for diverse applications .
properties
IUPAC Name |
5-methyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-4-2-5(6(13)14)12(11-4)3-7(8,9)10/h2H,3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKSMUMKQNNHCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537369 | |
Record name | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89239-83-8 | |
Record name | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80537369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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